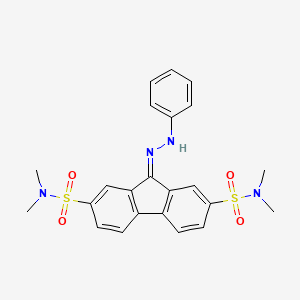

N,N,N',N'-tetramethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N',N'-tetramethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide, also known as TFD, is a fluorescent dye that has been widely used in scientific research. TFD has a unique structure that allows it to bind specifically to proteins and nucleic acids, making it a valuable tool for studying biological systems.

Scientific Research Applications

Polyelectrolytes for Fuel Cell Applications

A study by Guo et al. (2002) on sulfonated polyimides derived from fluorene derivatives, specifically 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, demonstrated their application in fuel cells. These materials showed proton conductivities comparable to Nafion 117, indicating their potential as polyelectrolyte membranes for fuel cell technology (Guo et al., 2002).

Electron Acceptors in Organic Electronics

Research by Perepichka et al. (2000) on fluorene derivatives as electron acceptors highlighted their utility in organic electronics. The study synthesized novel acceptors with butylsulfanyl, butylsulfinyl, and butylsulfonyl substituents on fluorene, which enhanced the photoconductivity of carbazole-containing polymer films, indicating their potential in photovoltaic applications (Perepichka et al., 2000).

Amino Protecting Groups in Peptide Synthesis

Ishibashi et al. (2010) developed a sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), for amino acids in peptide synthesis. This protecting group facilitated the formation of phosphonamide bonds without the problems associated with the Fmoc protecting group, suggesting its application in the synthesis of unnatural peptides and peptide mimetics (Ishibashi et al., 2010).

Proton Exchange Membranes in Fuel Cells

Wang et al. (2011) synthesized fluorene-based poly(arylene ether sulfone) copolymers with sulfonic acid groups for use as proton exchange membranes (PEMs) in fuel cells. These materials exhibited high proton conductivity and lower methanol permeability compared to Nafion, suggesting their suitability for direct methanol fuel cell applications (Wang et al., 2011).

properties

IUPAC Name |

2-N,2-N,7-N,7-N-tetramethyl-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S2/c1-26(2)32(28,29)17-10-12-19-20-13-11-18(33(30,31)27(3)4)15-22(20)23(21(19)14-17)25-24-16-8-6-5-7-9-16/h5-15,24H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSVDEROZMHJOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NNC4=CC=CC=C4)C=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N'-tetramethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2398255.png)

![1-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398257.png)

![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)

![N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2398266.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398271.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2398273.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398274.png)